2-Methylfumarohydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117122-49-3 |
|---|---|
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(E)-2-methylbut-2-enedihydrazide |
InChI |
InChI=1S/C5H10N4O2/c1-3(5(11)9-7)2-4(10)8-6/h2H,6-7H2,1H3,(H,8,10)(H,9,11)/b3-2+ |
InChI Key |
IJBGWLSDVLULOW-NSCUHMNNSA-N |
SMILES |
CC(=CC(=O)NN)C(=O)NN |
Isomeric SMILES |
C/C(=C\C(=O)NN)/C(=O)NN |
Canonical SMILES |
CC(=CC(=O)NN)C(=O)NN |
Synonyms |
Mesaconic acid, dihydrazide (6CI) |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 2 Methylfumarohydrazide
Established Synthetic Pathways for 2-Methylfumarohydrazide
While direct established pathways for this compound are not documented, its synthesis can be logically approached through the established reactions for forming hydrazides, primarily from carboxylic acid derivatives. A plausible and conventional route would involve the hydrazinolysis of a suitable 2-methylfumaric acid ester.
The synthesis would likely commence with 2-methylfumaric acid or its more reactive anhydride. Esterification of 2-methylfumaric acid, for instance with methanol (B129727) or ethanol (B145695) under acidic catalysis, would yield the corresponding dimethyl or diethyl 2-methylfumarate. Subsequent reaction of this diester with hydrazine (B178648) hydrate (B1144303) would lead to the desired this compound. The reaction of esters with hydrazine is a well-established method for preparing hydrazides. nih.govresearchgate.netresearchgate.net Typically, this reaction is carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol or methanol. researchgate.net
An alternative approach could involve the partial hydrolysis of dimethyl 2-methylfumarate to the monoester, followed by conversion to an acyl chloride and subsequent reaction with hydrazine. However, controlling the regioselectivity of the initial hydrolysis could be challenging.
A summary of a plausible conventional synthetic pathway is presented in Table 1.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Esterification | 2-Methylfumaric acid, Methanol, H₂SO₄ (cat.), Reflux | Dimethyl 2-methylfumarate |
| 2 | Hydrazinolysis | Dimethyl 2-methylfumarate, Hydrazine hydrate, Ethanol, Reflux | This compound |
Table 1: Proposed Conventional Synthesis of this compound
Exploration of Novel Methodologies in this compound Synthesis
Recent advancements in organic synthesis offer novel methodologies that could be adapted for a more efficient and potentially greener synthesis of this compound. One such approach involves the direct conversion of carboxylic acids to hydrazides, bypassing the need for esterification. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the formation of acid hydrazides from their corresponding acids. japtronline.com This could be a one-pot method where 2-methylfumaric acid is reacted directly with hydrazine hydrate under microwave irradiation, possibly with a coupling agent.
Another innovative strategy could employ flow chemistry. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a continuous flow reactor could optimize the reaction of a 2-methylfumaric acid derivative with hydrazine, potentially improving yield and purity while enhancing safety.
Furthermore, enzymatic methods are gaining traction. While specific enzymes for this transformation are not yet identified, the discovery of enzymes like the carboxyl methyltransferase FtpM from Aspergillus fumigatus, which can methylate fumaric acid amides, suggests the potential for biocatalytic routes in the future. researchgate.net
Structure-Reactivity and Structure-Function Relationship Investigations of this compound Derivatives
The structure of this compound, featuring a reactive α,β-unsaturated system, two hydrazide functionalities, and a methyl group, suggests a rich landscape for derivatization and investigation of structure-reactivity and structure-function relationships. The hydrazide moieties are nucleophilic and can readily react with aldehydes and ketones to form hydrazones, a common strategy to create derivatives with diverse biological activities. hygeiajournal.com
The double bond in the fumarate (B1241708) backbone is susceptible to Michael addition reactions. This allows for the introduction of a wide range of substituents at the 3-position, potentially modulating the electronic and steric properties of the molecule. The reactivity of this double bond could also be harnessed in cycloaddition reactions.
The structure-function relationship of derivatives could be explored in various contexts. For instance, the introduction of different aryl groups via hydrazone formation could be correlated with potential antimicrobial or anti-inflammatory activities, as has been observed for other hydrazide derivatives. hygeiajournal.com The coordination of this compound with metal ions through its hydrazide groups could lead to the formation of coordination polymers with interesting photoluminescent or catalytic properties, similar to what has been observed with fumaric acid and pyridyl-hydrazide Schiff bases. researchgate.net
A hypothetical derivatization and its potential functional investigation are outlined in Table 2.
| Derivative Type | Synthetic Approach | Potential Functional Investigation |
| Hydrazones | Reaction of this compound with various aromatic aldehydes | Screening for antimicrobial and anticancer activities |
| Michael Adducts | Reaction with nucleophiles (e.g., thiols, amines) across the C=C bond | Evaluation of enzyme inhibitory potential |
| Coordination Complexes | Reaction with transition metal salts | Study of catalytic activity and material properties |
Table 2: Proposed Derivatization and Functional Studies of this compound
Integration of Green Chemistry Principles in this compound Synthetic Processes
The principles of green chemistry can be integrated into the proposed synthetic routes for this compound to minimize environmental impact. A key aspect is the choice of solvent. The use of greener solvents like ethanol or even water, where feasible, would be preferable to more hazardous options. Solvent-free reactions, particularly for the hydrazinolysis step, have been reported for the synthesis of other acyl hydrazides and could be explored here. tandfonline.com
The use of microwave-assisted synthesis, as mentioned earlier, not only accelerates the reaction but also aligns with green chemistry principles by reducing energy consumption and often leading to cleaner reactions with fewer byproducts. japtronline.com
Furthermore, exploring catalytic methods, both chemical and enzymatic, would be a significant step towards a greener process. A catalytic amount of a non-toxic catalyst for the direct amidation of 2-methylfumaric acid with hydrazine would be a substantial improvement over stoichiometric reagents. The development of a biocatalytic route, although a long-term goal, would represent the most sustainable approach.
The starting materials themselves can also be considered from a green chemistry perspective. Fumaric acid is a naturally occurring dicarboxylic acid and can be produced through fermentation, offering a renewable feedstock. nih.gov
Theoretical Investigations and Computational Chemistry of 2 Methylfumarohydrazide
Quantum Chemical Characterization of 2-Methylfumarohydrazide Molecular Structure
Quantum chemical methods are fundamental to understanding the electronic structure and, consequently, the chemical nature of a molecule. These approaches solve the Schrödinger equation, albeit with approximations, to yield information about molecular orbitals, electron density distribution, and energetic properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. semanticscholar.orgacs.org It is based on the principle that the energy of a molecule can be determined from its electron density. semanticscholar.org DFT is widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. acs.org
For a molecule like this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31++G(d,p), can be used to predict its most stable three-dimensional structure. researchgate.netresearchgate.net These calculations can also elucidate the relative stabilities of different tautomers and conformers. In a study on the related maleic hydrazide, DFT calculations were used to explore the stability of five different tautomers in the gas phase and in various solvents. researchgate.net The results indicated that the relative stability of tautomers can be significantly influenced by the surrounding medium. researchgate.net
Table 1: Illustrative DFT-Calculated Relative Energies (kcal/mol) of Maleic Hydrazide Tautomers
| Tautomer | Gas Phase | Benzene | Methanol (B129727) | Water |
| MH1 | 3.57 | 4.34 | 4.13 | 4.18 |
| MH2 | 0.00 | 0.00 | 2.11 | 0.00 |
| MH3 | 10.11 | 10.67 | 9.01 | 9.11 |
| MH4 | 2.65 | 3.12 | 2.01 | 2.05 |
| MH5 | 1.89 | 2.54 | 0.00 | 1.98 |
Data sourced from a DFT B3LYP/6-31++G(d,p) study on maleic hydrazide and is for illustrative purposes only. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net
The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. mdpi.com Conversely, the energy of the LUMO is related to the electron affinity, with a lower LUMO energy indicating a better electron acceptor. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
For a molecule like this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The regions of the molecule where the HOMO density is highest are prone to attack by electrophiles, while areas with high LUMO density are susceptible to nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies (eV) and Energy Gap (eV) for a Hydrazone Complex
| Parameter | Value (eV) |
| EHOMO | -6.21 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 4.32 |
This data is for a representative hydrazone complex and serves as an example of typical FMO analysis results. mdpi.com
Conceptual DFT provides a framework for quantifying chemical concepts derived from the principles of Density Functional Theory. semanticscholar.org It defines a set of global and local reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. mdpi.com
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. mdpi.com
Local Reactivity Descriptors (Fukui Functions): These descriptors identify the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. acs.org
f+(r): For nucleophilic attack (reactivity towards an electron-donating reagent).
f-(r): For electrophilic attack (reactivity towards an electron-accepting reagent).
f0(r): For radical attack.
Natural Bond Orbital (NBO) analysis is another powerful tool often used in conjunction with DFT to study charge distribution, hyperconjugative interactions, and charge transfer within a molecule. acs.orgnih.gov
Table 3: Illustrative Conceptual DFT Global Reactivity Descriptors (eV)
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.21 |
| Electron Affinity (A) | -ELUMO | 1.89 |
| Electronegativity (χ) | (I+A)/2 | 4.05 |
| Chemical Hardness (η) | (I-A)/2 | 2.16 |
| Chemical Softness (S) | 1/2η | 0.23 |
| Electrophilicity Index (ω) | μ²/2η | 3.79 |
Calculated using the illustrative FMO energies from Table 2. These values serve as a representative example. mdpi.com
Molecular Dynamics Simulations and Conformational Studies of this compound
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, molecular flexibility, and interactions with the environment, such as a solvent. rsc.orgacs.org
For this compound, MD simulations could be employed to:
Explore its conformational landscape in different solvents, identifying the most populated conformers and the energy barriers between them.
Study the dynamics of hydrogen bonding, both intramolecularly and with solvent molecules.
Predict its aggregation propensity in aqueous solution by simulating multiple molecules and observing their self-association behavior. nih.govnih.gov
These simulations provide a bridge between the microscopic world of atoms and the macroscopic properties of a substance. acs.org
In Silico Modeling of this compound Interactions
In silico modeling encompasses a broad range of computational techniques used to simulate and predict biological or chemical interactions. biotech-asia.orgnih.gov In the context of drug discovery and materials science, these methods are invaluable for screening potential interactions and understanding binding mechanisms. mdpi.comnih.gov
For a molecule like this compound, in silico modeling could be applied to:
Molecular Docking: Predict the preferred binding orientation and affinity of the molecule to a specific biological target, such as an enzyme's active site. biotech-asia.orgresearchgate.net This is crucial for identifying potential therapeutic applications.
Pharmacophore Modeling: Identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. This model can then be used to search for other molecules with similar activity. biotech-asia.org
Quantitative Structure-Activity Relationship (QSAR): Develop statistical models that correlate a molecule's structural or physicochemical properties with its biological activity. nih.gov
These computational approaches can significantly accelerate the process of identifying and optimizing molecules for specific applications by prioritizing candidates for experimental testing. mdpi.com
Chemical Reactivity and Transformation Mechanisms of 2 Methylfumarohydrazide
Reaction Kinetics and Mechanistic Studies of 2-Methylfumarohydrazide
Specific kinetic and mechanistic studies on this compound have not been reported in the available scientific literature. However, based on analogous compounds, several reaction types can be anticipated. The hydrazide group can act as a nucleophile, participating in reactions such as acylation and condensation. The double bond, being electron-deficient due to the adjacent carbonyl groups, is susceptible to nucleophilic addition reactions.
The kinetics of such reactions would be influenced by factors including the concentration of reactants, temperature, pH, and the presence of catalysts. For instance, the rate of nucleophilic addition to the double bond would likely increase with the strength of the nucleophile and under conditions that enhance the electrophilicity of the double bond. Mechanistic studies would likely involve techniques such as spectroscopy (NMR, IR) to identify intermediates and products, and computational modeling to map reaction pathways and transition states.
Oxidative and Reductive Transformations of this compound
The hydrazide moieties in this compound are susceptible to both oxidation and reduction.
Oxidative Transformations: Oxidation of hydrazides can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents may result in the formation of diimide intermediates, which can undergo further reactions. Stronger oxidation can lead to the cleavage of the nitrogen-nitrogen bond, potentially yielding carboxylic acids and nitrogen gas. The presence of the double bond adds another site for oxidation, which could lead to the formation of epoxides or diols.
Reductive Transformations: Reduction of the hydrazide groups can also occur. For example, catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) could potentially reduce the amide-like carbonyl groups to alcohols or cleave the N-N bond to form amines. The carbon-carbon double bond is also susceptible to reduction, which would yield the corresponding saturated derivative, 2-methylsuccinohydrazide.
A summary of potential transformations is presented in the table below.
| Transformation Type | Potential Reagents | Predicted Products |
| Oxidation | Mild oxidizing agents (e.g., H₂O₂) | Diimides, N-oxides |
| Strong oxidizing agents (e.g., KMnO₄) | Carboxylic acids, N₂ gas, epoxides | |
| Reduction | Catalytic hydrogenation (e.g., H₂/Pd) | 2-Methylsuccinohydrazide, amines |
| Chemical reductants (e.g., NaBH₄) | Alcohols, amines |
Photochemical and Thermal Degradation Pathways of this compound
Photochemical Degradation: Exposure to ultraviolet (UV) radiation could induce photochemical reactions in this compound. The chromophores in the molecule, primarily the carbonyl groups and the carbon-carbon double bond, can absorb UV light, leading to electronic excitation. This can initiate degradation pathways such as isomerization of the double bond (from the trans fumaric acid configuration to the cis maleic acid configuration), or radical reactions initiated by the cleavage of weaker bonds, like the N-N or C-N bonds in the hydrazide moiety. Current time information in Bangalore, IN. Such radical intermediates could then lead to a cascade of further reactions, resulting in a complex mixture of degradation products.
Thermal Degradation: At elevated temperatures, this compound is expected to undergo thermal decomposition. The degradation pathway would likely involve the cleavage of the weakest bonds in the molecule. The hydrazide group is often the most thermally labile part of such molecules. Decomposition could proceed through the elimination of water to form cyclic structures or through fragmentation to release smaller molecules like nitrogen, ammonia, and carbon oxides. The presence of the methyl group might also influence the degradation pathway, for example, through radical abstraction of a methyl hydrogen.
Environmental Chemical Fate and Transformation Processes of this compound
The environmental fate of this compound would be governed by a combination of physical, chemical, and biological processes.
Hydrolysis: The hydrazide linkages are susceptible to hydrolysis, especially under acidic or basic conditions, which would break down the molecule into 2-methylfumaric acid and hydrazine (B178648).
Biodegradation: Microorganisms in soil and water could potentially use this compound as a carbon and nitrogen source, leading to its biodegradation. The biodegradability would depend on the specific microbial populations and environmental conditions.
Photolysis: As discussed in the photochemical degradation section, sunlight could contribute to its transformation in surface waters and on soil surfaces. Current time information in Bangalore, IN.
Sorption: The polarity of the molecule suggests it would have some water solubility, but it could also sorb to organic matter in soil and sediment, which would affect its mobility and bioavailability.
Formation of this compound Analogues and Chemically Derived Metabolites
Analogues of this compound could be synthesized by modifying the parent structure. For instance, replacing the methyl group with other alkyl or aryl groups would create a series of analogues. Similarly, derivatization of the hydrazide functionalities could lead to a wide range of related compounds.
In a biological system, this compound would likely undergo metabolic transformations. These could include:
Hydrolysis: As mentioned, enzymatic hydrolysis could cleave the hydrazide bonds.
Oxidation: Cytochrome P450 enzymes could oxidize the methyl group to a hydroxymethyl group or an alcohol, and could also oxidize the double bond.
Conjugation: The parent molecule or its metabolites could be conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to facilitate excretion.
Advanced Analytical Methodologies for 2 Methylfumarohydrazide Research
Chromatographic Techniques for 2-Methylfumarohydrazide Analysis
Chromatographic separation is a cornerstone in the analysis of this compound, often employed to isolate the analyte from complex sample mixtures before detection. Both liquid and gas chromatography, typically coupled with spectrometric detectors, are pivotal in this process.
Liquid Chromatography (LC) with Hyphenated Spectrometric Detection
High-performance liquid chromatography (HPLC) is a principal technique for the analysis of non-volatile compounds like this compound. nih.govbiomedpharmajournal.org The separation mechanism in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. nih.gov For compounds of a polar nature, reversed-phase chromatography is commonly utilized, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. advancechemjournal.comchromatographyonline.com
To enhance sensitivity and selectivity, HPLC is often hyphenated with mass spectrometry (MS). nih.gov LC-MS/MS, in particular, provides a powerful tool for the quantification of trace levels of analytes. nih.gov For related compounds like daminozide (B1669788), a method involving alkaline hydrolysis to N',N'-dimethylhydrazine (UDMH), followed by derivatization, has been developed for HPLC analysis with UV detection. nih.gov This approach could be adapted for this compound. The resulting derivative can be separated on a C18 column with a gradient mobile phase and detected at specific UV wavelengths, offering high sensitivity and low limits of quantification. nih.gov
Table 1: Example HPLC Parameters for Analysis of a Related Compound Derivative
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detection | UV at 295 nm and 325 nm |
| Limit of Quantitation (LOQ) | 0.0013 mg/kg (at 295 nm) |
Data adapted from studies on daminozide derivatization and analysis. nih.gov
Gas Chromatography (GC) Applications for this compound
Gas chromatography is a powerful technique for separating volatile compounds. advancechemjournal.comnih.gov For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility for GC analysis. spectroscopyonline.com This process chemically modifies the analyte to make it suitable for the high temperatures used in GC.
In the analysis of the related compound daminozide, a method involving derivatization to a more volatile cyclic form has been employed. epa.gov This derivative is then analyzed by a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD), which is selective for nitrogen-containing compounds. epa.gov Alternatively, the hydrolysis product, unsymmetrical dimethylhydrazine (UDMH), can be derivatized and analyzed by GC coupled with a mass spectrometer (GC-MS). epa.gov The mass spectrometer provides not only separation but also structural information, confirming the identity of the analyte. stanford.edulibretexts.org
Table 2: Example GC-MS Parameters for a Related Compound's Hydrolysis Product
| Parameter | Condition |
|---|---|
| Derivatization | Required for UDMH |
| GC Column | Capillary column (e.g., 5% dimethyl polysiloxane) |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Quantitation Ion (m/z) | 164 (for the derivatized UDMH) |
Data adapted from methodologies developed for daminozide and UDMH. epa.gov
Spectrometric Techniques for Quantitative Analysis of this compound
Mass spectrometry is a highly selective and sensitive detection method that measures the mass-to-charge ratio of ions. nih.gov It is a key technique for the quantitative analysis of this compound, especially when coupled with chromatographic separation. spectroscopyonline.com Quantitative mass spectrometry can be performed in either absolute or relative terms. nih.gov For accurate quantification, calibration curves are typically generated using standards of known concentrations. libretexts.org
In the context of LC-MS/MS or GC-MS/MS, selected reaction monitoring (SRM) is a common mode of operation for quantification. This technique involves monitoring a specific precursor ion to product ion transition, which significantly enhances selectivity and reduces background noise, thereby improving the limit of detection. eurl-pesticides.eu
Optimized Sample Preparation and Extraction Protocols for this compound
The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering components that could affect the analysis. sigmaaldrich.com This step is critical for ensuring the accuracy and reproducibility of results.
Solid Phase Extraction (SPE) Methods
Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration. chromatographyonline.comscioninstruments.com The process involves passing a liquid sample through a solid sorbent that retains the analyte. scioninstruments.com Interfering substances are then washed away, and the purified analyte is eluted with a different solvent. scioninstruments.com The choice of sorbent (e.g., non-polar, polar, ion-exchange) depends on the chemical properties of the analyte and the matrix. scioninstruments.com For a polar compound like this compound, a reversed-phase SPE sorbent could be employed if the sample is in an aqueous matrix. sigmaaldrich.com The efficiency of SPE can be optimized by adjusting the pH of the sample and the composition of the wash and elution solvents. sigmaaldrich.com
QuEChERS and Other Modern Extraction Techniques
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation, particularly for the analysis of residues in food and agricultural products. sigmaaldrich.comwaters.com It involves an initial extraction with an organic solvent (commonly acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. chromatographyonline.com
The standard QuEChERS procedure includes the following steps:
Extraction: The sample is homogenized and then shaken with acetonitrile and a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride). chromatographyonline.comsigmaaldrich.com
Centrifugation: The mixture is centrifuged to separate the organic layer from the aqueous and solid phases. sigmaaldrich.com
Cleanup (d-SPE): An aliquot of the supernatant is transferred to a tube containing a sorbent (e.g., primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments) and magnesium sulfate to remove residual water. sigmaaldrich.comwaters.com
Analysis: After shaking and centrifugation, the final extract is ready for analysis by LC-MS/MS or GC-MS. sigmaaldrich.com
For complex matrices, modifications to the standard QuEChERS protocol may be necessary to improve recovery and reduce matrix effects. eurl-pesticides.eu
Table 3: Common Sorbents Used in QuEChERS Cleanup
| Sorbent | Target Interferences Removed |
|---|---|
| Primary Secondary Amine (PSA) | Sugars, fatty acids, organic acids, anthocyanine pigments |
| C18 (Octadecylsilane) | Nonpolar interferences (e.g., lipids) |
| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll, carotenoids), sterols |
| Magnesium Sulfate (MgSO₄) | Excess water |
Information sourced from general QuEChERS methodology descriptions. sigmaaldrich.comwaters.com
Evaluation of Extraction Efficiency in Complex Matrices
The accurate quantification of this compound in complex matrices, such as biological fluids, food products, or environmental samples, is contingent upon the efficiency of its extraction from the sample. chromatographyonline.comwiley.com The primary goal of the extraction process is to isolate the analyte from interfering matrix components that could suppress or enhance the analytical signal, leading to inaccurate results. chromatographyonline.com Common extraction techniques that could be applied to this compound include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and centrifugation. chromatographyonline.com
The evaluation of extraction efficiency, or recovery, is a critical step. This is typically determined by comparing the analytical response of an analyte from a spiked sample that has undergone the complete extraction procedure to the response of a standard solution of the same concentration that has not been extracted.
Hypothetical Extraction Recovery Study for this compound:
A study might involve spiking a known amount of this compound into a blank matrix (e.g., human plasma). The extraction recovery would be calculated using the following formula:
Recovery (%) = (Response of extracted sample / Response of un-extracted standard) x 100
The results could be tabulated to compare the efficiency of different extraction methods.
Table 1: Illustrative Extraction Efficiency of this compound in Human Plasma
| Extraction Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Liquid-Liquid Extraction (LLE) | 85.2 | 4.5 |
| Solid-Phase Extraction (SPE) | 92.8 | 2.1 |
| Protein Precipitation | 78.5 | 6.8 |
This table is for illustrative purposes only and is based on general principles of analytical chemistry, not on specific experimental data for this compound.
Method Validation Principles for this compound Analytical Procedures
The validation of an analytical procedure is essential to ensure that it is suitable for its intended purpose. biopharminternational.comresearchgate.net The International Council for Harmonisation (ICH) provides guidelines that outline the necessary characteristics to be evaluated. researchgate.netduyaonet.com
Accuracy and Precision Determination
Accuracy refers to the closeness of the test results obtained by the method to the true value. byjus.comnih.govinorganicventures.com It is typically assessed by analyzing a sample with a known concentration of this compound (a certified reference material, if available) and comparing the measured value to the certified value. nih.gov Alternatively, it can be determined by a recovery study, where a known amount of the analyte is added to a blank matrix. nih.gov
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. byjus.comnih.gov It is usually expressed as the relative standard deviation (RSD) and is considered at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time. researchgate.net
Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment. researchgate.net
Reproducibility: Precision between laboratories, often assessed in collaborative studies. nih.gov
Table 2: Illustrative Accuracy and Precision Data for this compound Assay
| Concentration Level | Theoretical (mg/mL) | Measured (mg/mL) | Accuracy (% Recovery) | Precision (RSD, %) |
| Low | 0.5 | 0.49 | 98.0 | 2.5 |
| Medium | 1.0 | 1.01 | 101.0 | 1.8 |
| High | 2.0 | 1.97 | 98.5 | 1.5 |
This table is for illustrative purposes only and is based on general principles of analytical chemistry, not on specific experimental data for this compound.
Robustness and Reproducibility Studies
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. npra.gov.my This provides an indication of its reliability during normal usage. For a high-performance liquid chromatography (HPLC) method for this compound, these parameters might include:
pH of the mobile phase
Column temperature
Flow rate
Wavelength of detection
Reproducibility assesses the precision between different laboratories. nih.gov This is crucial for standardizing a method for wider use. The study would involve sending identical samples to multiple labs for analysis using the same method.
Limit of Detection and Limit of Quantitation for this compound
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. biopharminternational.comnih.govresearchgate.net
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. biopharminternational.comnih.govjuniperpublishers.com
These limits are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically a S/N of 3:1 and the LOQ is a S/N of 10:1. juniperpublishers.com They can also be calculated from the standard deviation of the response and the slope of the calibration curve. researchgate.net
Table 3: Illustrative LOD and LOQ for this compound
| Parameter | Method | Value (µg/mL) |
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.05 |
| Limit of Quantitation (LOQ) | Signal-to-Noise (10:1) | 0.15 |
This table is for illustrative purposes only and is based on general principles of analytical chemistry, not on specific experimental data for this compound.
Development and Validation of Multivariate Analytical Procedures
Multivariate analytical procedures use complex mathematical models to interpret data from instruments that generate multiple signals simultaneously, such as spectroscopic techniques (e.g., Near-Infrared or Raman spectroscopy). ich.orgfda.gov These methods can offer significant advantages, including speed and reduced sample preparation. ich.org
The development and validation of a multivariate model for this compound would involve:
Calibration: Building a model by correlating the spectral data of a set of calibration samples with known concentrations of the analyte. duyaonet.com
Internal Testing and Optimization: Using a separate test data set to test and refine the model. duyaonet.com
Validation: The final model is validated using a set of independent samples to assess its accuracy, precision, and other performance characteristics. duyaonet.compremier-research.com
These procedures are particularly useful for real-time release testing and process analytical technology (PAT) applications. fda.gov
Following a comprehensive search for scientific literature on the chemical compound “this compound,” it has been determined that there is no available information regarding its biological interactions, effects on plant metabolic pathways, enzyme kinetics, or its cellular and molecular targets.
The search queries included:
"this compound" and "plant metabolic pathways"
"this compound" and "primary metabolite fluxes"
"this compound" and "secondary metabolite biosynthesis"
"this compound" and "plant stress response"
"this compound" and "enzyme kinetics"
"this compound" and "allosteric modulation"
"this compound" and "cellular and molecular targets"
None of these searches yielded any relevant results that would allow for the creation of the requested article. The compound does not appear to be documented in the scientific literature in the contexts specified by the provided outline. Therefore, it is not possible to generate the requested content on the biological interactions of this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content for the specified outline, as there is no publicly available research on this particular compound in the context of agricultural science. The requested sections on mechanistic studies, impact on plant developmental processes, role in plant physiological adaptation, integration into sustainable agricultural practices, and agronomic efficacy and selectivity research for this compound cannot be addressed due to the lack of available information.
Future Directions and Emerging Research Avenues for 2 Methylfumarohydrazide
Interdisciplinary Research Approaches for 2-Methylfumarohydrazide
The comprehensive characterization of a novel compound such as this compound necessitates a collaborative effort, integrating expertise from various scientific disciplines. frontiersin.orgmdpi.com The synergy between computational chemistry, chemical biology, and experimental pharmacology will be paramount in building a holistic understanding of its properties and interactions within biological systems. frontiersin.orgnih.gov
A foundational step involves the use of computational and in silico models to predict the physicochemical properties, potential biological targets, and metabolic fate of this compound. nih.govnih.gov These predictive approaches can significantly streamline laboratory research by prioritizing experimental designs and generating testable hypotheses. biosolveit.de The integration of computational techniques with experimental data is a powerful strategy for enriching the interpretation of results and providing detailed molecular insights. nih.gov
Following computational assessment, chemical proteomics emerges as a powerful, unbiased tool for identifying the direct protein targets of this compound within a complex cellular environment. mdpi.comnih.govresearchgate.net Techniques such as affinity chromatography coupled with mass spectrometry can reveal the proteome-wide interaction profile of the compound, offering crucial clues into its mechanism of action and potential off-target effects. nih.govresearchgate.net This approach moves beyond simple binding assays to map the compound's interactions within signaling and metabolic pathways. nih.gov
The collaborative nature of this research is essential, bringing together synthetic chemists to potentially create derivatives, biochemists to validate target engagement, and pharmacologists to assess cellular and physiological responses. frontiersin.org This multidisciplinary strategy ensures a comprehensive evaluation, from molecular interaction to systemic effects. nih.gov
| Discipline | Potential Contribution to this compound Research | Example Techniques |
| Computational Chemistry | Predict potential protein targets, ADMET properties, and guide derivative synthesis. nih.govnih.gov | Molecular Docking, Quantum Mechanics/Molecular Mechanics (QM/MM), Molecular Dynamics Simulations. |
| Chemical Biology/Proteomics | Identify direct binding partners and cellular targets in an unbiased manner. mdpi.comazolifesciences.com | Affinity Purification-Mass Spectrometry (AP-MS), Activity-Based Protein Profiling (ABPP). azolifesciences.comtandfonline.com |
| Synthetic Chemistry | Synthesize probes for chemical biology studies and create analogs to explore structure-activity relationships (SAR). | Click Chemistry, Photoaffinity Labeling. |
| Biochemistry & Biophysics | Validate target engagement, determine binding kinetics, and elucidate enzymatic modulation. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Enzyme Inhibition Assays. |
| Cell Biology & Pharmacology | Assess the compound's effect on cellular pathways, viability, and function in disease models. | High-Content Imaging, Cell-Based Assays, Phenotypic Screening. |
Application of Advanced '-Omics' Technologies in this compound Biological Interaction Studies
To fully comprehend the biological impact of this compound, a systems-level investigation using a suite of '-omics' technologies is indispensable. This multi-omics approach provides a global view of the molecular changes induced by the compound, offering a more complete picture than the study of individual targets.
-Omics' Technologies in Future this compound Research
| -Omics Field | Objective | Potential Insights for this compound |
|---|---|---|
| Genomics | To identify genetic factors that influence the response to the compound. | Understanding patient-to-patient variability in response; identifying genetic biomarkers for efficacy or sensitivity. |
| Transcriptomics | To quantify changes in gene expression following treatment with the compound. | Revealing the cellular pathways and signaling networks modulated by this compound; identifying downstream effects of target engagement. |
| Proteomics | To identify and quantify changes in the protein landscape. mdpi.com | Direct target identification; understanding post-translational modifications and changes in protein complexes induced by the compound. mdpi.com |
| Metabolomics | To analyze the global changes in the metabolite profile of a biological system. nih.gov | Elucidating the impact on metabolic pathways; identifying biomarkers of response and understanding the compound's metabolic fate. nih.gov |
Transcriptomics , through techniques like RNA-sequencing, can reveal how this compound alters the gene expression profile of cells. This can help to map the downstream consequences of its primary interactions and identify affected biological pathways.
Proteomics , as mentioned earlier, is crucial for direct target identification. mdpi.comnih.gov Furthermore, it can quantify changes in protein abundance and post-translational modifications, providing a detailed view of the cellular response to the compound.
Metabolomics offers a direct readout of the biochemical activity within a cell or organism. nih.gov By analyzing the changes in small-molecule metabolites after exposure to this compound, researchers can gain insights into its effects on cellular metabolism and identify potential biomarkers of its activity.
The true power of this approach lies in the integration of multi-omics data . By combining transcriptomic, proteomic, and metabolomic datasets, researchers can construct comprehensive models of the compound's mechanism of action, from the initial protein interaction to the resulting changes in gene expression and metabolic state.
Identification of Critical Knowledge Gaps and Prioritized Research Areas
Given that this compound is a largely uncharacterized compound, the most significant knowledge gap is the absence of fundamental biological and pharmacological data. nih.govresearchgate.net A systematic and prioritized research plan is essential to efficiently build a foundational understanding of this molecule.
The initial priority is to determine the primary biological targets of this compound. Without this information, interpreting any observed phenotype or biological effect is challenging. Therefore, unbiased screening methods, such as chemical proteomics, should be at the forefront of the research strategy. nih.gov
Concurrently, establishing the bioactivity profile through a series of in vitro assays is crucial. This includes assessing its effects on cell viability across various cell lines to identify potential cytotoxic or cytostatic properties.
Once a primary target or a consistent bioactivity is identified, the focus can shift to elucidating the mechanism of action . This involves validating the target engagement in cellular models and investigating the downstream signaling events.
A significant challenge for any novel compound is understanding its selectivity . Research should be prioritized to determine if this compound interacts with other proteins, which could lead to off-target effects. Kinase profiling and broader proteomic approaches can address this knowledge gap.
Prioritized Research Areas for this compound
| Priority Level | Research Area | Key Questions to Address | Rationale |
|---|---|---|---|
| High | Target Identification and Validation | What are the primary protein targets of this compound? Does the compound bind directly and with what affinity? | This is the most critical knowledge gap; understanding the target is fundamental to all further research. nih.gov |
| High | Initial Bioactivity Screening | Does the compound exhibit any specific biological activity in cellular assays (e.g., anti-proliferative, anti-inflammatory)? | To establish a functional context for the compound and guide further investigation. |
| Medium | Mechanism of Action Studies | How does target engagement translate into a cellular response? What are the downstream signaling pathways affected? | To connect the molecular interaction with the biological outcome. |
| Medium | Selectivity and Off-Target Profiling | Does the compound interact with other proteins or pathways? | To assess the specificity of the compound and anticipate potential side effects. nih.gov |
| Low | Structure-Activity Relationship (SAR) Studies | Which chemical moieties are essential for its activity? Can the potency or selectivity be improved through chemical modification? | Foundational for any future development efforts but requires initial activity data. |
| Low | In Vivo Efficacy and Metabolism | Does the compound show efficacy in animal models? What is its metabolic fate? | To assess therapeutic potential and drug-like properties, which follows extensive in vitro characterization. |
By systematically addressing these knowledge gaps, the scientific community can build a robust data package for this compound, paving the way for a deeper understanding of its chemical biology and potential for future applications.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-Methylfumarohydrazide to achieve high yields?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain 60–80°C during hydrazide coupling to avoid side reactions (e.g., hydrolysis of the fumaroyl group).
- pH : Adjust to 4–5 using acetic acid to stabilize the hydrazide intermediate .
- Reaction Time : Monitor via Thin Layer Chromatography (TLC) at 30-minute intervals to terminate the reaction at >90% conversion .
- Purification : Use recrystallization from ethanol-water mixtures (3:1 v/v) to isolate pure product (>95% purity by NMR) .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at C2 vs. C3) and hydrazide bond formation. Compare chemical shifts with structurally similar compounds like 2-[(4-Fluorophenyl)amino]acetohydrazide .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±0.001 Da) and detects trace impurities (e.g., unreacted fumaric acid derivatives) .
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (1:2) to track reaction progress and isolate intermediates .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate degradation thresholds. Avoid aqueous solvents in stock solutions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Compare with analogs like 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbohydrazide to infer regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways. Validate predictions with experimental kinetic data .
Q. What strategies resolve contradictions in spectral data (e.g., conflicting NMR shifts) between synthesized batches?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated derivatives to assign ambiguous peaks (e.g., overlapping methyl/hydrazide signals).
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) causing spectral discrepancies .
- Cross-Validation : Compare data with structurally characterized analogs (e.g., 2-(Chloromethyl)pyridine hydrochloride derivatives) to rule out synthetic artifacts .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring to modulate hydrazide acidity. Test using in vitro assays (e.g., enzyme inhibition).
- Steric Effects : Compare bioactivity of ortho-, meta-, and para-methyl analogs to map steric tolerance (e.g., 3-Methylphenylhydrazine hydrochloride vs. 4-Methyl derivatives) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound derivatives?
- Methodological Answer :
- Purity Assessment : Re-measure melting points using differential scanning calorimetry (DSC) with <1 mg samples to minimize decomposition.
- Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphism or hydrate/solvate formation. Cross-reference with databases like PubChem .
Experimental Design
Q. What controls are essential for assessing the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
